1-Cyclopropyl-2-(phenylthio)ethan-1-one
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Overview
Description
1-Cyclopropyl-2-(phenylthio)ethan-1-one is an organic compound with the molecular formula C11H12OS. It is characterized by the presence of a cyclopropyl group and a phenylthio group attached to an ethanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(phenylthio)ethan-1-one typically involves the reaction of cyclopropyl ketones with thiophenols under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiophenol, followed by nucleophilic substitution on the cyclopropyl ketone . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-2-(phenylthio)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclopropyl-2-(phenylthio)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Cyclopropyl-2-(phenylthio)ethan-1-one exerts its effects involves interactions with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to biological effects. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
1-Cyclopropyl-2-(phenylthio)ethan-1-one can be compared with other similar compounds such as:
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: This compound has a fluorine atom in place of the phenylthio group, leading to different reactivity and applications.
1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one: The sulfonyl group introduces different chemical properties and potential biological activities.
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H12OS |
---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
1-cyclopropyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C11H12OS/c12-11(9-6-7-9)8-13-10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
InChI Key |
WOYOLJVPDYRLNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CSC2=CC=CC=C2 |
Origin of Product |
United States |
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